molecular formula C21H20N6O2 B2855186 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795086-69-9

1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2855186
CAS No.: 1795086-69-9
M. Wt: 388.431
InChI Key: LGLRYDCBRMYYTO-UHFFFAOYSA-N
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Description

1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Biological Activity

1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, including a triazole ring and an isoxazole moiety, which are known to enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O2C_{18}H_{20}N_{6}O_{2}. Its structural characteristics include:

  • Triazole ring : Contributes to the compound's ability to interact with various biological targets.
  • Isoxazole group : Known for its role in enhancing bioactivity and selectivity.
  • Pyridine moiety : Often associated with improved solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the triazole scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a key player in cell division and cancer progression. Inhibitors targeting Plk1 have demonstrated promising results in preclinical studies, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on similar triazole derivatives reported moderate to good activity against various bacterial strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function .

Inhibition of Bromodomains

The introduction of the 3,5-dimethylisoxazole group has been associated with selective inhibition of bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases. Compounds with this substitution have shown micromolar inhibitory activity against CBP bromodomain, indicating their therapeutic potential in targeting epigenetic regulators .

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in critical cellular processes:

  • Protein–Protein Interactions : The triazole ring facilitates binding to target proteins, disrupting their function.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Epigenetic Modulation : By inhibiting bromodomains, the compound can alter gene expression profiles linked to disease progression.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

StudyCompoundActivityResult
Triazole derivativesAnticancerInhibited Plk1 with IC50 values < 500 nM
Isoxazole derivativesBromodomain inhibitionSelective inhibition observed with IC50 values ranging from 2.21 µM to >50 µM
Diaryl-substituted isoxazolesAntiproliferativeModerate activity against hepatocellular carcinoma

Properties

IUPAC Name

1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-14-18(15(2)29-25-14)12-23-21(28)19-20(17-8-10-22-11-9-17)27(26-24-19)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLRYDCBRMYYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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